2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
Description
2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a benzamide derivative featuring a brominated aromatic ring and a cyclopentyl-thiophene substituent. The compound’s structure combines a benzamide core with a bulky, heterocyclic moiety (thiophene) fused to a cyclopentylmethyl group.
Properties
IUPAC Name |
2-bromo-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c18-14-7-2-1-6-13(14)16(20)19-12-17(9-3-4-10-17)15-8-5-11-21-15/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOPSGYBJGTUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, depending on its structural modifications and the presence of other functional groups.
Comparison with Similar Compounds
Structural Analogues with Brominated Benzamide Cores
Compound 13y : (S)-N-(2-bromo-6-chlorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-[(1,1,1-trifluoropropan-2-yl)oxy]benzamide ()
- Substituents : Bromo and chloro on the phenyl ring, trifluoropropoxy group, and an enamide side chain.
- Key Differences: The presence of a fluorine atom and a cyano-hydroxybutenamido group introduces polar and electron-withdrawing effects absent in the target compound. The trifluoropropoxy group enhances lipophilicity compared to the cyclopentyl-thiophene moiety.
- Synthesis : Prepared via coupling of acyl chlorides with aniline derivatives, achieving high yields (e.g., 90% in related bromo-benzamides, as seen in ).
4-Bromo-N-(2-nitrophenyl)benzamide ()
- Substituents : Bromo and nitro groups on the benzamide core.
- Crystallography: Crystallizes with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (C=O···H–N) . The nitro group’s planar geometry contrasts with the non-planar thiophene-cyclopentyl group.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()
- Substituents : Bromo, fluoro, and trifluoropropoxy groups.
- Key Differences : Multiple halogen atoms and a trifluoropropoxy group enhance metabolic stability and lipophilicity. The absence of a heterocyclic moiety reduces steric bulk compared to the target compound.
Analogues with Heterocyclic or Pyrazole Substituents
2-Bromo-N-(pyrazol-4-yl)benzamide Derivatives ()
- Substituents : Bromo-benzamide core with dihydro-pyrazole rings.
- Key Differences : The pyrazole ring introduces hydrogen-bonding capabilities and planar geometry, contrasting with the three-dimensional cyclopentyl-thiophene group.
- Computational Insights : DFT studies reveal stabilization via hydrogen bonds (N–H···O) and electrostatic interactions, which may differ in the target compound due to thiophene’s sulfur-mediated interactions .
N-(Thiophene-Containing Derivatives) ()
- Example : Compounds like PSP23/PSP65 incorporate thiophene but lack the cyclopentylmethyl group.
Comparative Data Table
Biological Activity
2-bromo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a thiophene ring, and a cyclopentyl group, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 304.20 g/mol.
Research indicates that compounds containing thiophene moieties often exhibit significant anticancer properties. The proposed mechanisms of action for this compound include:
- Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : Activation of caspases has been noted in related compounds, suggesting that this compound might also induce apoptosis through intrinsic pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related compound demonstrated submicromolar growth inhibition against various cancer cell lines, including A549 (lung cancer), OVACAR-4 (ovarian cancer), and CAKI-1 (kidney cancer) with GI50 values indicating potent activity (Table 1).
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| A549 | 2.01 | Cell cycle arrest |
| OVACAR-4 | 2.27 | Apoptosis induction |
| CAKI-1 | 0.69 | Tubulin inhibition |
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of various benzamide derivatives found that those with thiophene groups showed significant inhibition of cell growth across multiple cancer types. The compound was among the most effective, exhibiting high GI50 values against 20 different cancer cell lines.
- In Vivo Efficacy : In murine models, compounds similar to this compound demonstrated reduced tumor growth compared to controls, supporting the hypothesis that these compounds can effectively target tumorigenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
